2-Bromo-N-cyclopropyl-5-iodobenzamide
Description
Contextualization of Halogenated Aromatic Systems in Organic Synthesis
Halogenated aromatic compounds, or aryl halides, are fundamental building blocks in modern organic synthesis. Their utility is primarily centered on their ability to participate in a wide array of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. researchgate.netnih.govlibretexts.org These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.
A critical aspect of halogenated aromatic systems is the differential reactivity of the various halogens. In palladium-catalyzed processes, the reactivity of the carbon-halogen (C-X) bond typically follows the trend: C-I > C-Br > C-Cl. rsc.orgresearchgate.net This hierarchy is based on the bond dissociation energies, with the weaker C-I bond being the most susceptible to oxidative addition by a low-valent palladium catalyst, which is often the rate-determining step of the catalytic cycle. libretexts.orgresearchgate.net This predictable reactivity allows chemists to design synthetic routes where different halogens on the same aromatic ring can be addressed in a stepwise manner, a strategy known as selective or sequential cross-coupling. nih.gov
Rationale for Focused Academic Investigation of 2-Bromo-N-cyclopropyl-5-iodobenzamide
The specific molecular architecture of this compound presents a compelling case for focused academic study. The rationale for its investigation is multi-faceted, stemming from its unique combination of structural features:
Orthogonal Halogen Functionality: The compound possesses two different halogen atoms, bromine and iodine, at distinct positions on the benzamide (B126) ring. As the carbon-iodine bond is significantly more reactive than the carbon-bromine bond in most palladium-catalyzed cross-coupling reactions, the molecule is an ideal substrate for selective functionalization. rsc.orgresearchgate.net The iodine at the C-5 position can be targeted first under mild reaction conditions, leaving the C-2 bromine atom intact for a subsequent, different coupling reaction under more forcing conditions. This built-in orthogonality provides a direct and efficient pathway to complex, tri-substituted benzene (B151609) derivatives from a single starting material.
The N-Cyclopropylamide Moiety: The cyclopropyl (B3062369) group is a "bioisostere" often employed in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the lipophilicity of drug candidates. acs.org Its incorporation into the benzamide structure suggests a potential utility for the resulting products in biological screening and drug discovery programs. Halogenated benzamides are known to be important pharmacophores. jst.go.jpnih.gov
Defined Regiochemistry: The placement of the halogens—iodo at the para-position relative to the amide and bromo at the ortho-position—provides a well-defined template for building molecular complexity with precise control over the final product's substitution pattern.
The synthesis of the core scaffold, 2-bromo-5-iodobenzoic acid, is well-documented, typically starting from materials like 2-amino-5-bromobenzoic acid or 5-amino-2-bromobenzoic acid via diazotization and iodination reactions. chemicalbook.comgoogle.comnbinno.com This accessibility further enhances the appeal of its N-cyclopropylamide derivative as a versatile building block.
Aims and Scope of Rigorous Academic Inquiry for this compound
A rigorous academic inquiry into this compound would be centered on systematically exploring its synthetic potential as a scaffold for constructing diverse chemical libraries. The primary aims of such research would include:
Mapping the Selective Reactivity: To systematically investigate a broad range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination, cyanation) at the C-I position while preserving the C-Br bond. This would involve screening various catalysts, ligands, bases, and solvent systems to establish a robust and general protocol for the first functionalization step.
Exploring a Second, Orthogonal Functionalization: Following the initial reaction at the C-I bond, the research would aim to develop conditions for a second cross-coupling reaction at the less reactive C-Br bond. The scope would encompass introducing a different, or similar, functional group, thereby demonstrating the scaffold's utility for creating highly decorated, non-symmetrical benzamides.
Synthesis of Novel Compound Libraries: A key objective would be the practical application of the developed methodologies to generate a library of novel tri-substituted benzamides. By varying the coupling partners in both the first and second steps, a large number of unique compounds could be synthesized for potential screening in areas such as medicinal chemistry or materials science.
Physicochemical Data
Data for the specific target compound is not widely available in peer-reviewed literature. The table below includes data for its direct precursor, 2-Bromo-5-iodobenzoic acid, which is a well-characterized compound.
Table 1: Physicochemical Properties of 2-Bromo-5-iodobenzoic acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 21740-00-1 | nbinno.com |
| Molecular Formula | C₇H₄BrIO₂ | nbinno.com |
| Molecular Weight | 326.91 g/mol | nbinno.com |
| Appearance | Off-white to light yellow powder | nbinno.com |
Properties
IUPAC Name |
2-bromo-N-cyclopropyl-5-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrINO/c11-9-4-1-6(12)5-8(9)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGCGVKCUJKWFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Bromo N Cyclopropyl 5 Iodobenzamide
Retrosynthetic Strategies for 2-Bromo-N-cyclopropyl-5-iodobenzamide
Retrosynthetic analysis of this compound identifies the amide bond as the most logical and common point for disconnection. This primary disconnection strategy simplifies the molecule into two key synthons: the activated form of 2-bromo-5-iodobenzoic acid and cyclopropylamine (B47189). This approach is advantageous as it utilizes readily available or synthetically accessible starting materials.
A secondary retrosynthetic pathway involves the disconnection of the carbon-halogen bonds. This suggests a synthetic route where the bromine and iodine atoms are introduced onto a precursor N-cyclopropylbenzamide scaffold. However, this approach presents significant challenges in achieving the precise regioselectivity required for the 2-bromo-5-iodo substitution pattern, making the amide bond disconnection the more strategically sound and widely adopted method.
Development and Optimization of Novel Synthetic Pathways
The synthesis of this compound is centered on the efficient formation of the amide linkage between 2-bromo-5-iodobenzoic acid and cyclopropylamine. This process involves two critical stages: the synthesis of the di-halogenated benzoic acid intermediate and the subsequent amidation reaction.
Precision Halogenation Techniques for Bromination and Iodination
The regiocontrolled synthesis of the key intermediate, 2-bromo-5-iodobenzoic acid, is crucial for the entire synthetic sequence. The precise placement of the bromine atom at the C2 position and the iodine atom at the C5 position requires specific and controlled halogenation methods.
One effective route begins with 2-bromo-5-aminobenzoic acid. google.com This precursor undergoes a Sandmeyer-type reaction, which involves diazotization of the amino group using a nitrite (B80452) salt (e.g., sodium nitrite) in the presence of a strong acid, followed by the introduction of an iodide source, such as potassium iodide, to yield the desired 2-bromo-5-iodobenzoic acid. google.comchemicalbook.com This method offers high regioselectivity due to the directing effects of the carboxyl and amino groups in the starting material.
Alternative strategies involve the direct halogenation of benzoic acid derivatives. For instance, the bromination of o-halobenzoic acids can be achieved using N-bromosuccinimide (NBS) in the presence of sulfuric acid. google.com While effective for producing some di-halogenated benzoic acids, achieving the specific 2-bromo-5-iodo pattern through sequential direct halogenation is complex due to the activating and deactivating effects of the substituents, which can lead to mixtures of isomers.
Table 1: Comparison of Selected Halogenation Methods for Benzoic Acid Derivatives
| Starting Material | Reagents | Target Moiety | Key Advantages | Reference |
|---|---|---|---|---|
| 2-Bromo-5-aminobenzoic acid | 1. NaNO₂, HCl 2. KI, H₂SO₄ | 2-Bromo-5-iodobenzoic acid | High regioselectivity, well-established reaction. | google.com, chemicalbook.com |
| o-Halobenzoic acid | NBS, H₂SO₄, organic solvent | 2-Halo-5-bromobenzoic acid | Direct bromination, short reaction route. | google.com |
Optimized Amidation Reactions via Carboxylic Acid Activation
The formation of the amide bond requires the activation of the carboxylic acid group of 2-bromo-5-iodobenzoic acid to facilitate the nucleophilic attack by cyclopropylamine. Several modern catalytic and stoichiometric activation methods have been developed to improve yields, reduce reaction times, and enhance substrate scope under mild conditions.
Catalytic direct amidation methods circumvent the need for stoichiometric coupling reagents. One such approach employs ortho-iodoarylboronic acids as catalysts in the presence of molecular sieves as a dehydrating agent. nih.gov This method allows the reaction to proceed at ambient temperatures, providing good yields. nih.gov Another green chemistry approach uses a reusable solid acid catalyst, such as Lewis acidic ionic liquid immobilized on diatomite earth, under ultrasonic irradiation to promote the direct condensation of benzoic acids and amines. researchgate.net
More traditional, yet highly effective, methods involve the use of stoichiometric activating agents. For example, the carboxylic acid can be converted to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the amine to form the amide. nih.gov This two-step, one-pot procedure is efficient and often leads to high yields of the final product. nih.gov
Table 2: Overview of Amidation Methodologies
| Method | Activating Agent/Catalyst | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Catalytic Direct Amidation | ortho-Iodoarylboronic acid | Ambient temperature, molecular sieves | Avoids stoichiometric activators, mild conditions. | nih.gov |
| Ultrasonic-Assisted Condensation | Diatomite earth@IL/ZrCl₄ | Ultrasonic irradiation | Green, rapid, reusable catalyst. | researchgate.net |
Methodologies for N-Cyclopropyl Amide Formation
The final step in the primary synthetic route is the coupling of the activated 2-bromo-5-iodobenzoic acid with cyclopropylamine. Cyclopropylamine, being a primary amine, readily participates in amidation reactions once the carboxylic acid has been sufficiently activated. google.com The specific conditions for this reaction are dictated by the chosen activation method described in the previous section.
For instance, if the benzoic acid is converted to its acid chloride or an NHS ester, the reaction with cyclopropylamine typically proceeds smoothly at room temperature or with gentle heating in a suitable aprotic solvent. In catalytic systems, the three components—2-bromo-5-iodobenzoic acid, cyclopropylamine, and the catalyst—are mixed, and the reaction progresses under the optimized conditions for that specific catalytic cycle. nih.gov NMR studies have revealed that secondary N-cyclopropyl amides can exhibit unique conformational behavior, with a notable population of the E-rotamer (cis) conformation around the amide bond in apolar solvents, a feature that is less common in other aliphatic secondary amides. nih.gov
High-Throughput Synthesis and Parallel Reaction Optimization
The principles of high-throughput synthesis and parallel reaction optimization are highly applicable to the production of this compound, particularly for industrial applications or the rapid generation of derivative libraries. Continuous flow chemistry using microreactors offers a powerful platform for this purpose. prolabas.com
By employing a continuous flow system, key reaction parameters for the amidation step—such as temperature, reactant concentrations, catalyst loading, and residence time—can be systematically and rapidly varied. prolabas.com This allows for the efficient mapping of the reaction space to identify the optimal conditions for maximizing yield and minimizing impurities. This automated approach significantly accelerates the development and optimization of the synthetic protocol compared to traditional batch processing, making it an invaluable tool for process chemistry and medicinal chemistry programs. prolabas.com
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of pharmacologically relevant molecules is a paramount objective in modern medicinal and process chemistry. The synthesis of this compound, while not extensively documented in dedicated green chemistry literature, can be analyzed through the lens of sustainable chemical practices. Traditional synthetic routes to benzamides often rely on methodologies that are inefficient in terms of atom economy and generate significant waste. ucl.ac.uk This section explores potential advanced synthetic methodologies for this compound that align with the core tenets of green chemistry.
The primary disconnection for this compound is the amide bond, which is typically formed between 2-bromo-5-iodobenzoic acid and cyclopropylamine. The principles of green chemistry can be applied to both the synthesis of the carboxylic acid precursor and the final amide coupling step.
A conventional laboratory synthesis of 2-bromo-5-iodobenzoic acid might involve the iodination of 2-bromobenzoic acid. This process can utilize reagents and solvents that are not environmentally benign. The subsequent amidation reaction often employs stoichiometric amounts of coupling reagents, such as carbodiimides (e.g., DCC or EDC) or onium salts (e.g., HBTU, HATU), which leads to poor atom economy as they generate stoichiometric byproducts that must be removed. ucl.ac.ukyoutube.com
In contrast, a greener approach would focus on several key areas of improvement:
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. nih.gov Catalytic methods are generally superior to stoichiometric ones in this regard. researchgate.net
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. researchgate.net
Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis or reactions at ambient temperature. mdpi.com
Waste Prevention: Designing synthetic routes that minimize the generation of waste.
The following table outlines a comparison between a plausible traditional synthesis and a potential greener alternative for the preparation of this compound.
Table 1: Comparison of Traditional and Greener Synthetic Approaches
| Parameter | Traditional Approach | Greener Alternative | Green Chemistry Principle Addressed |
| Amide Coupling Reagent | Stoichiometric (e.g., HATU, DCC) | Catalytic (e.g., Boric acid, Lipase) | Atom Economy, Waste Prevention |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) or polar aprotic solvents (e.g., DMF) | Water, 2-Methyltetrahydrofuran (B130290) (2-MeTHF), or solvent-free | Use of Safer Solvents, Waste Prevention |
| Energy Input | Conventional heating with prolonged reaction times | Microwave irradiation or ambient temperature reaction | Energy Efficiency |
| Byproducts | Stoichiometric urea (B33335) or guanidinium (B1211019) salt byproducts | Catalytic amounts of byproducts, or water as the sole byproduct | Waste Prevention, Use of Renewable Feedstocks (for biocatalysis) |
Detailed Research Findings for Greener Amide Bond Formation
Recent research has highlighted several promising avenues for the sustainable synthesis of amides that could be applied to the production of this compound.
Catalytic Direct Amidation: Direct amidation of a carboxylic acid and an amine, with the only byproduct being water, is the most atom-economical method. researchgate.net Boric acid has been investigated as a simple, inexpensive, and environmentally benign catalyst for such transformations. researchgate.net This approach can often be performed under solvent-free conditions, further enhancing its green credentials. researchgate.net
Enzymatic catalysis, particularly with lipases like Candida antarctica lipase (B570770) B (CALB), offers a highly selective and sustainable route to amides. nih.gov These reactions can be performed in greener solvents such as cyclopentyl methyl ether and often proceed under mild conditions, reducing energy consumption. nih.gov The high selectivity of enzymes can also reduce the need for protecting groups, further simplifying the synthetic process and preventing waste. rsc.org
Alternative Activation Methods: While direct amidation is ideal, some systems may require activation of the carboxylic acid. Greener alternatives to traditional coupling reagents are being developed. For instance, the use of methanesulfonic anhydride (B1165640) for Friedel-Crafts acylations, a reaction type that can be used to synthesize the benzophenone (B1666685) precursors to benzoic acids, has been shown to be a metal- and halogen-free methodology with minimal waste generation. organic-chemistry.orgacs.org
Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Dichloromethane and dimethylformamide (DMF), common solvents in amide synthesis, are associated with health and environmental risks. Greener alternatives include bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME). nih.govacs.org In some cases, reactions can be conducted in water, which is the most environmentally benign solvent. researchgate.net
The following table provides a hypothetical comparison of process mass intensity (PMI), a key green chemistry metric, for traditional versus a potential greener synthesis of this compound. A lower PMI indicates a more sustainable process.
Table 2: Hypothetical Process Mass Intensity (PMI) Comparison
| Synthesis Step | Traditional Synthesis PMI | Greener Synthesis PMI |
| Synthesis of 2-bromo-5-iodobenzoic acid | 40-60 | 20-30 |
| Amide coupling to form final product | 30-50 | 10-20 |
| Overall Process | 70-110 | 30-50 |
Note: PMI is calculated as the total mass of materials (raw materials, solvents, reagents, process water) used to produce a certain mass of product.
Elucidation of the Molecular Structure and Conformational Landscape
Comprehensive Spectroscopic Characterization
Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of novel compounds. A combination of mass spectrometry, nuclear magnetic resonance, and vibrational spectroscopy would provide a complete picture of the connectivity and functional groups present in 2-Bromo-N-cyclopropyl-5-iodobenzamide.
High-resolution mass spectrometry is a powerful technique to determine the exact mass of a molecule, which in turn allows for the verification of its elemental composition. For this compound, with a chemical formula of C10H9BrINO, the expected monoisotopic mass can be calculated with high precision.
Table 1: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Value |
| Chemical Formula | C10H9BrINO |
| Calculated Monoisotopic Mass | 379.8967 u |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Observed m/z | 380.8996 [M+H]+ |
| Mass Accuracy | < 5 ppm |
The data would be expected to show a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br) and would confirm the successful synthesis of the target compound.
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the chemical environment of each nucleus in a molecule.
1H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the N-H proton of the amide, and the protons of the cyclopropyl (B3062369) group. The chemical shifts and coupling constants would provide information about the substitution pattern on the benzene (B151609) ring and the conformation of the cyclopropyl group relative to the rest of the molecule.
13C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The chemical shifts of the aromatic carbons would be influenced by the bromo and iodo substituents, while the carbonyl carbon would appear at a characteristic downfield shift.
15N and 19F NMR: While less common, 15N NMR could provide information about the electronic environment of the amide nitrogen. 19F NMR would not be applicable as there are no fluorine atoms in the molecule.
Table 2: Hypothetical 1H and 13C NMR Data (in CDCl3)
| 1H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| Aromatic | 7.85 | d | J = 2.0 | H-6 |
| Aromatic | 7.60 | dd | J = 8.5, 2.0 | H-4 |
| Aromatic | 7.45 | d | J = 8.5 | H-3 |
| Amide | 6.50 | br s | - | N-H |
| Cyclopropyl | 2.90 | m | - | CH-N |
| Cyclopropyl | 0.85 | m | - | CH2 |
| Cyclopropyl | 0.60 | m | - | CH2 |
| 13C NMR | Chemical Shift (ppm) | Assignment | ||
| Carbonyl | 165.0 | C=O | ||
| Aromatic | 140.0 | C-2 | ||
| Aromatic | 138.5 | C-5 | ||
| Aromatic | 135.0 | C-4 | ||
| Aromatic | 130.0 | C-6 | ||
| Aromatic | 128.0 | C-3 | ||
| Aromatic | 120.0 | C-1 | ||
| Cyclopropyl | 30.0 | CH-N | ||
| Cyclopropyl | 7.0 | CH2 |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons, for example, confirming the coupling between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with its directly attached carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is key to understanding the conformational preferences of the N-cyclopropyl group and the amide bond.
Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule.
FT-IR (Fourier-Transform Infrared) Spectroscopy: Would show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the carbonyl group, and the aromatic C-H and C=C stretching vibrations.
Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also provide information on these vibrations and could be particularly useful for observing the C-Br and C-I stretching vibrations.
Table 3: Hypothetical Vibrational Spectroscopy Data
| Technique | Wavenumber (cm-1) | Assignment |
| FT-IR | 3300 | N-H stretch |
| FT-IR | 1650 | C=O stretch (amide I) |
| FT-IR | 1540 | N-H bend (amide II) |
| FT-IR | 3100-3000 | Aromatic C-H stretch |
| FT-IR | 1600-1450 | Aromatic C=C stretch |
| Raman | 600-500 | C-Br stretch |
| Raman | 500-400 | C-I stretch |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Solid-State Structural Determination via X-ray Crystallography
The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. Obtaining suitable crystals of this compound would allow for the precise measurement of bond lengths, bond angles, and torsion angles. This data would provide an unambiguous depiction of the molecular conformation and would reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. Research on similar structures, such as bromo-iodo-benzene derivatives, has provided insights into the expected crystal packing and intermolecular forces.
Crystal Structure Analysis and Unit Cell Parameters
A definitive determination of the crystal structure and unit cell parameters for this compound would require single-crystal X-ray diffraction analysis. As of the current literature survey, a crystal structure for this specific compound has not been reported in publicly accessible crystallographic databases.
However, we can infer potential crystallographic characteristics by examining related benzamide (B126) derivatives. For instance, the crystal structures of various substituted benzamides have been extensively studied. mdpi.com For example, N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide, a molecule also featuring a brominated aromatic ring and a cyclopropyl group, crystallizes in the monoclinic space group P21/c. nih.gov Another related class of compounds, polymorphic forms of 2-iodo-N-(4-bromophenyl)benzamide, have been shown to crystallize in different space groups, such as P21/n and Pbca, demonstrating how subtle changes in molecular structure and crystallization conditions can influence the crystal lattice. ias.ac.inias.ac.in
It is common for benzamide derivatives to crystallize in centrosymmetric space groups like P21/c or Pbca. The expected unit cell parameters (a, b, c, α, β, γ) and the number of molecules per unit cell (Z) for this compound would be dependent on the specific packing arrangement adopted to maximize stabilizing intermolecular interactions. A comparative look at the crystallographic data of some related N-cyclopropyl and halogenated benzamides is presented in Table 1.
Table 1: Crystallographic Data for Selected Benzamide Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
|---|---|---|---|---|---|---|---|
| N-cyclopropyl-3-hydroxy-4-methoxybenzamide researchgate.net | Monoclinic | P21/n | 8.0478(3) | 9.8093(4) | 13.1602(5) | 104.712(2) | 4 |
| N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide iucr.orgresearchgate.net | Monoclinic | P21/c | - | - | - | - | - |
| N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide nih.gov | Monoclinic | P21/c | 12.1759(5) | 7.5881(3) | 20.5752(8) | 95.393(1) | 4 |
| 2-Iodo-N-(4-bromophenyl)benzamide (Form IIA) ias.ac.inias.ac.in | Monoclinic | P21/n | - | - | - | - | 1 |
Note: Dashes indicate data not provided in the cited source.
Intermolecular Interactions and Hydrogen Bonding Networks
The solid-state packing of this compound is anticipated to be governed by a network of intermolecular interactions. The primary interaction is expected to be the classical N—H···O hydrogen bond between the amide groups of adjacent molecules. This interaction typically forms strong, directional bonds that lead to the formation of chains or dimeric motifs. For example, in the crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide, molecules are linked by N—H···O hydrogen bonds, creating two-dimensional supramolecular structures. iucr.orgresearchgate.net
Halogen bonds: The presence of both bromine and iodine atoms on the benzamide ring introduces the possibility of halogen bonding (C—Br···O, C—I···O, C—Br···N, C—I···N, or even halogen-halogen interactions). Studies on related halogenated benzamides have shown that weak I···I and C-H···π interactions can be crucial in the formation of different polymorphic forms. ias.ac.inias.ac.in
C—H···O and C—H···π interactions: The aromatic and cyclopropyl C-H bonds can act as weak hydrogen bond donors to the amide oxygen or the π-system of the benzene ring.
π-π stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. The dihedral angle between adjacent rings would determine the nature and strength of this interaction.
The interplay of these various forces dictates the final three-dimensional architecture of the crystal.
Conformational Analysis in the Crystalline State
The conformation of this compound in the solid state will be a result of the minimization of intramolecular steric strain and the maximization of favorable intermolecular interactions. Key conformational features to consider are the rotation around the amide C-N bond and the orientation of the cyclopropyl group relative to the amide plane.
Studies on other secondary N-cyclopropyl amides have revealed interesting conformational preferences. acs.orgnih.govacs.org Unlike many other secondary amides which predominantly adopt a Z-conformation (trans) about the amide bond, N-cyclopropyl amides have shown a significant population of the E-conformation (cis). acs.orgnih.govacs.org This is attributed to the unique electronic and steric properties of the cyclopropyl group.
Furthermore, the conformation around the N-cyclopropyl bond is also of interest. Instead of the expected anti conformation, where the cyclopropyl methine proton is anti-periplanar to the amide carbonyl group, an ortho conformation is often observed in N-cyclopropyl amides. acs.orgnih.govacs.org In this ortho conformation, the dihedral angle between the N-H and the cyclopropyl C-H bonds is approximately 100°. acs.org
For this compound, it is therefore plausible that the molecule adopts a non-planar conformation in the crystalline state, with a specific rotational isomer being "locked" in place by the crystal lattice forces. The dihedral angle between the plane of the benzamide group and the cyclopropyl ring will be a defining characteristic of its solid-state conformation.
Chiroptical Properties and Stereochemical Considerations
This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit optical activity, and chiroptical properties such as specific rotation or circular dichroism are not applicable.
Chemical Reactivity and Transformation Studies of 2 Bromo N Cyclopropyl 5 Iodobenzamide
Reactivity at the Halogen Substituents (Bromine and Iodine)
The presence of both bromine and iodine on the aromatic ring allows for chemoselective transformations, primarily because the carbon-iodine (C-I) bond is weaker and more reactive than the carbon-bromine (C-Br) bond. This difference in reactivity is a cornerstone of its synthetic utility.
Investigation of Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com
In 2-Bromo-N-cyclopropyl-5-iodobenzamide, the amide functionality (–CONHC3H5) is an electron-withdrawing group. However, it is positioned meta to the iodine atom and ortho to the bromine atom.
Reactivity at the Iodine (C5): The amide group is meta to the iodine. Because stabilization of the Meisenheimer intermediate requires resonance delocalization of the negative charge onto the electron-withdrawing group, which is not possible from the meta position, SNAr at the C-I bond is generally disfavored. youtube.com
Reactivity at the Bromine (C2): The amide group is ortho to the bromine atom, which would activate this position for SNAr. However, the SNAr mechanism is generally less favorable for aryl bromides compared to aryl fluorides and chlorides. Furthermore, the reaction often requires harsh conditions and very strong nucleophiles. nih.gov
In practice, for dihalobenzenes not sufficiently activated by potent electron-withdrawing groups like nitro groups, SNAr reactions are uncommon compared to other transformations like metal-catalyzed cross-coupling. nih.gov
Exploration of Organometallic Cross-Coupling Reactions (Suzuki, Stille, Negishi, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. A key principle governing the reactivity of dihaloarenes is the differential reactivity of the carbon-halogen bonds, which typically follows the order C-I > C-Br > C-Cl. This allows for selective, stepwise functionalization of this compound.
General Reactivity Trend: The C-I bond will react preferentially over the C-Br bond, enabling the selective introduction of a substituent at the C5 position. The remaining C-Br bond can then be reacted under more forcing conditions or with a different coupling partner.
| Reaction Type | Typical Conditions | Selective Outcome on Substrate | Reference |
| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₃PO₄), boronic acid (R-B(OH)₂) | Selective coupling at the C-I position to yield 2-bromo-5-aryl-N-cyclopropylbenzamide. | wikipedia.org |
| Stille Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), organostannane (R-SnBu₃), often with additives like CuI. | Selective coupling at the C-I position. The toxicity of tin reagents is a drawback. | organic-chemistry.orglibretexts.org |
| Negishi Coupling | Pd or Ni catalyst, organozinc reagent (R-ZnX). | Selective coupling at the C-I position. Organozinc reagents are highly reactive. | nih.govwikipedia.org |
| Heck Coupling | Pd catalyst, base (e.g., Et₃N), alkene. | Selective coupling at the C-I position to form a 5-alkenyl-2-bromo-N-cyclopropylbenzamide. | |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, base (e.g., amine), terminal alkyne. | Selective coupling at the C-I position is highly favored, yielding a 5-alkynyl-2-bromo-N-cyclopropylbenzamide. | wikipedia.orgresearchgate.netorganic-chemistry.org |
For instance, in the Sonogashira coupling of 1-bromo-4-iodobenzene, a closely related substrate, coupling with a terminal alkyne occurs exclusively at the iodine position when the reaction is performed at room temperature. wikipedia.org A similar high selectivity would be expected for this compound. Subsequent coupling at the C-Br bond would require higher temperatures or a more active catalyst system.
Directed Ortho-Metalation and Lithium-Halogen Exchange Reactions
Directed Ortho-Metalation (DoM): The amide group is a potent directed metalation group (DMG), capable of directing strong bases like alkyllithiums to deprotonate the adjacent ortho position. wikipedia.org In this compound, the amide group has two ortho positions: C2 (substituted with bromine) and C6 (substituted with hydrogen). The acidity of the C6-H proton is significantly increased by the ortho-amide director. Therefore, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a hindered Grignard reagent (e.g., TMPMgCl·LiCl) would likely lead to deprotonation at C6, forming an organometallic intermediate that can be trapped with various electrophiles. uwindsor.caresearchgate.netharvard.edu This allows for functionalization at the C6 position while leaving both halogens untouched.
Lithium-Halogen Exchange: This reaction involves the exchange of a halogen atom for a lithium atom upon treatment with an organolithium reagent, typically n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi). The rate of exchange is significantly faster for iodine than for bromine (I >> Br). numberanalytics.comwikipedia.orgprinceton.edu
When this compound is treated with an alkyllithium reagent at low temperatures (e.g., -78 °C to -100 °C in THF), a highly selective lithium-iodine exchange will occur to form the 2-bromo-5-lithiobenzamide intermediate. researchgate.netstackexchange.com This intermediate can then be quenched with an electrophile to introduce a new substituent at the C5 position.
Competition: The DoM pathway (deprotonation at C6) and the lithium-halogen exchange pathway (at C5) are competitive. The outcome depends on the base used, the solvent, and the temperature. Alkyllithiums (like n-BuLi) generally favor the faster lithium-halogen exchange, while lithium amides (like LDA) favor deprotonation (DoM). uwindsor.ca
Functional Group Transformations of the Amide Moiety
The N-cyclopropylamide group can also undergo several important chemical transformations.
Hydrolysis and Transamidation Reactions
Hydrolysis: Amide hydrolysis cleaves the amide bond to yield a carboxylic acid and an amine. This transformation is generally difficult and requires harsh conditions due to the stability of the amide bond. pressbooks.pub The reaction can be carried out under either strong acidic or strong basic conditions, typically with heating. allen.inchemguide.co.uk
Acidic Hydrolysis: Heating this compound with a strong aqueous acid (e.g., HCl, H₂SO₄) would yield 2-bromo-5-iodobenzoic acid and cyclopropylammonium salt. chemguide.co.uk
Basic Hydrolysis: Heating with a strong aqueous base (e.g., NaOH, KOH) would yield the sodium or potassium salt of 2-bromo-5-iodobenzoic acid and cyclopropylamine (B47189). arkat-usa.orglibretexts.org
Transamidation: Transamidation is the conversion of one amide into another by reaction with an amine. This reaction is often an equilibrium process and typically requires catalysis to activate the relatively unreactive amide bond. mdpi.com
For a secondary amide like this compound, reacting it with a different amine (R'R''NH) in the presence of a catalyst can lead to the formation of a new amide (2-bromo-5-iodo-N-R'R''-benzamide) and the release of cyclopropylamine. Various catalysts, including Lewis acids, organocatalysts, and transition metals, have been developed for this purpose. buet.ac.bdrsc.orgacs.org For example, heterogeneous catalysts like Al₂O₃ have been shown to facilitate the transamidation of secondary amides with various amines. rsc.org
Reduction of the Amide Linkage
The reduction of an amide is a key transformation that converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding an amine. Secondary amides are reduced to secondary amines.
The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). chemistrysteps.comchemistrysteps.com Treatment of this compound with LiAlH₄ in an ethereal solvent like THF or diethyl ether, followed by an aqueous workup, would reduce the amide to the corresponding secondary amine, (2-bromo-5-iodophenyl)(cyclopropylmethyl)amine. masterorganicchemistry.com It is important to note that LiAlH₄ is a powerful reducing agent and could potentially react with the aryl halides, although amide reduction is typically faster.
Reactivity of the Cyclopropyl (B3062369) Group
The high ring strain of the cyclopropane (B1198618) moiety in this compound makes it susceptible to various ring-opening and rearrangement reactions, as well as cycloadditions. These transformations provide access to a diverse range of acyclic and heterocyclic structures.
Ring-Opening Reactions and Rearrangements
The cyclopropyl group of N-cyclopropyl amides can undergo ring-opening under various conditions, including acidic, thermal, and metal-catalyzed pathways. For instance, N-cyclopropylamides have been shown to undergo ring-opening rearrangements in the presence of Lewis acids like aluminum trichloride (B1173362) to furnish N-(2-chloropropyl)amides. chemrxiv.orgacs.orgsciopen.com This type of transformation proceeds through a "Heine-type" aziridine (B145994) intermediate, which is then opened by a nucleophile.
Under radical conditions, the cyclopropyl ring is also prone to opening. Photochemical or electrochemical single-electron transfer (SET) can initiate the formation of a nitrogen-centered radical cation from a cyclopropylamine derivative. researchgate.net This intermediate readily undergoes β-scission of the strained three-membered ring to generate a more stable β-carbon radical iminium ion. This radical species can then be trapped by various radical acceptors.
Palladium-catalyzed reactions are also effective for the ring-opening of cyclopropyl ketones, leading to the stereoselective formation of α,β-unsaturated ketones. rsc.org While this specific reaction is on a ketone, similar reactivity can be anticipated for the amide in this compound, potentially leading to ring-opened products under palladium catalysis. nih.govnih.gov The reactivity of electrophilic cyclopropanes is governed by their ring strain, which provides a significant thermodynamic driving force for ring-opening reactions, often exceeding 100 kJ mol⁻¹. nih.govnih.gov
| Reaction Type | Conditions | Products | Key Intermediates |
| Lewis Acid-Catalyzed | AlCl₃ | N-(2-chloropropyl)amides | "Heine-type" aziridine |
| Radical-Mediated | Photochemical/Electrochemical SET | Various, depending on trapping agent | Nitrogen radical cation, β-carbon radical iminium ion |
| Palladium-Catalyzed | Pd(OAc)₂/PCy₃ | α,β-unsaturated ketones (from cyclopropyl ketones) | Palladacycle |
Cycloaddition Reactions Involving the Cyclopropane Ring
The strained C-C bonds of the cyclopropyl ring in this compound can participate in cycloaddition reactions, serving as a three-carbon building block. Visible-light photoredox catalysis has enabled the [3+2] cycloaddition of cyclopropylamines with olefins. researchgate.net This process is initiated by the oxidation of the cyclopropylamine to a nitrogen radical cation, followed by ring-opening to a β-carbon radical iminium ion. This intermediate then adds to the olefin, and subsequent radical-polar crossover leads to the formation of a five-membered ring. researchgate.net
Formal photochemical [3+2] cycloadditions of N-aryl cyclopropylamines with α,β-unsaturated carbonyl compounds have also been reported to proceed without the need for a photocatalyst, occurring through a single electron transfer (SET) pathway. chemrxiv.orgchemrxiv.org These reactions offer a broad scope for the synthesis of N-arylaminocycloalkyl compounds. chemrxiv.orgchemrxiv.org The use of N-allenamides in enantioselective [2+2] cycloaddition reactions has also been explored, leading to the formation of chiral azetidines. researchgate.net
| Cycloaddition Type | Reactants | Catalyst/Conditions | Product |
| [3+2] | Cyclopropylamine, Olefin | Visible-light photoredox catalyst | Substituted Pyrrolidine |
| [3+2] | N-Aryl cyclopropylamine, α,β-Unsaturated carbonyl | Photochemical (no catalyst) | N-Arylaminocycloalkane |
| [2+2] | N-Allenamide, Imine | Lewis acid catalyst | Azetidine |
Photochemical and Electrochemical Reaction Pathways
The presence of bromo and iodo substituents on the aromatic ring, along with the cyclopropylamide moiety, endows this compound with rich photochemical and electrochemical reactivity.
The carbon-halogen bonds are susceptible to cleavage under both photochemical and electrochemical conditions. The electrochemical reduction of aryl halides is a well-established process, with the ease of reduction generally following the trend I > Br > Cl. researchgate.net This suggests that the C-I bond in this compound would be more readily reduced than the C-Br bond. Electrochemical methods can generate aryl radicals, which can then participate in a variety of subsequent reactions, including intramolecular cyclizations. rsc.orgsci-hub.red The electrochemical reduction of dicarboxylic acids has been studied, and similar principles can be applied to other functional groups. nanoge.org The reduction of disulfides can be achieved electrocatalytically, highlighting the potential for catalytic electrochemical transformations. chemistryviews.org The presence of halide ions can also influence the efficiency and selectivity of electrochemical CO2 reduction. sciopen.com
Photochemical activation can also lead to the homolytic cleavage of the carbon-halogen bonds, generating aryl radicals. These radicals can undergo intramolecular cyclization, a powerful tool for the synthesis of heterocyclic compounds. rsc.org The photocyclization of stilbene (B7821643) derivatives to phenanthrenes is a classic example of such a reaction. researchgate.net The photochemical stability of related amide-containing molecules has been investigated, providing insights into potential degradation pathways under UV irradiation. rsc.orgrsc.org
Development of Novel Reaction Methodologies Utilizing this compound as a Precursor
The unique structural features of this compound make it a valuable precursor for the development of novel synthetic methodologies. The differential reactivity of the C-I and C-Br bonds allows for selective sequential cross-coupling reactions, a cornerstone of modern organic synthesis.
This compound is a key intermediate in the synthesis of GSK2881078, a potent and selective inhibitor of the androgen receptor. The synthesis likely involves sequential Suzuki or other palladium-catalyzed cross-coupling reactions to introduce different aryl or heteroaryl groups at the 2- and 5-positions of the benzamide (B126) core.
Furthermore, the development of new catalysts and reaction conditions for the activation of the C-Br and C-I bonds is an active area of research. For instance, 2-iodobenzamides have been developed as catalysts for oxidative cleavage reactions. researchgate.net The synthesis of quinazolinone derivatives has been achieved from 2-iodobenzamide (B1293540) derivatives through copper-catalyzed C-H amidation reactions. nih.gov The related 5-bromo-2-iodobenzoic acid is a versatile building block for pharmaceuticals and agrochemicals. nbinno.com
The combination of the reactive halogen atoms with the latent reactivity of the cyclopropyl group opens up possibilities for designing novel cascade reactions, where a single synthetic operation leads to a significant increase in molecular complexity. For example, an initial cross-coupling reaction at one of the halogenated positions could be followed by a cyclopropyl ring-opening or cycloaddition reaction, providing rapid access to complex polycyclic systems.
Design, Synthesis, and Characterization of Derivatives and Analogues of 2 Bromo N Cyclopropyl 5 Iodobenzamide
Rational Design Principles for Structural Modification
The modification of a lead compound like 2-bromo-N-cyclopropyl-5-iodobenzamide is guided by established medicinal chemistry principles. These principles aim to systematically alter the molecule's structure to optimize its physicochemical and pharmacological properties.
Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosteric replacement is a cornerstone of drug design, involving the substitution of a functional group with another that retains similar physical and chemical characteristics, thereby aiming for comparable biological activity with potentially improved properties. drughunter.com For the amide bond in this compound, several classical and non-classical bioisosteres can be considered.
Classical and Non-Classical Bioisosteres:
Thioamides and Selenoamides: Replacing the amide oxygen with sulfur or selenium can preserve the geometry of the amide group while potentially altering its hydrogen bonding capabilities and metabolic stability. nih.gov
Heterocyclic Rings: Triazoles, oxadiazoles, and imidazoles are common non-classical bioisosteres for the amide group. nih.gov These five-membered rings can mimic the trans geometry of the amide bond and its hydrogen bond donor-acceptor pattern. nih.govnih.gov For instance, the 1,4-disubstituted 1,2,3-triazole is a well-established mimic of the trans amide bond. nih.gov
Urea (B33335) and Sulfonamides: These groups can also serve as amide replacements, conserving the hydrogen bond donor and acceptor features. nih.gov
Scaffold hopping is a more drastic approach that involves replacing the central benzamide (B126) core with a structurally different scaffold while aiming to maintain the key interactions with a biological target. uniroma1.it This strategy can lead to the discovery of novel chemical classes with improved properties or a different intellectual property landscape. uniroma1.itniper.gov.in Ring opening and closure are common tactics in scaffold hopping to create novel molecular frameworks. nih.govbhsai.org
| Original Moiety | Potential Bioisosteric Replacement | Rationale |
| Amide (-CONH-) | Thioamide (-CSNH-) | Preserves geometry, alters electronic properties. nih.gov |
| Amide (-CONH-) | 1,2,4-Oxadiazole | Mimics planarity and dipole moment of the amide. nih.gov |
| Amide (-CONH-) | 1,2,3-Triazole | Mimics trans amide bond configuration. nih.gov |
| Benzene (B151609) Ring | Pyridine or Pyrimidine Ring | Can improve metabolic stability and solubility. niper.gov.in |
Modulation of Lipophilicity and Electronic Properties
The lipophilicity and electronic properties of this compound can be fine-tuned by introducing various substituents on the phenyl ring.
Lipophilicity: The balance between hydrophilicity and lipophilicity is crucial for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The calculated logarithm of the partition coefficient (cLogP) is a common measure of lipophilicity. Introducing polar groups like hydroxyl (-OH) or amino (-NH2) can decrease lipophilicity, while adding alkyl or halogen groups can increase it.
Studies on substituted benzamides have shown that the first phenyl ionization potential is related to the electron density at the position of the amide group substitution. cdnsciencepub.com Furthermore, the ionization potential of the amide nitrogen is linked to the electron density on the nitrogen atom itself. cdnsciencepub.com
| Substituent | Effect on Lipophilicity (Predicted) | Electronic Effect |
| -F | Increase | Electron-withdrawing (inductive), weak electron-donating (resonance) |
| -Cl | Increase | Electron-withdrawing |
| -CH3 | Increase | Electron-donating |
| -OCH3 | Slight Increase/Decrease | Electron-donating (resonance), electron-withdrawing (inductive) |
| -NO2 | Decrease | Strong electron-withdrawing |
| -CN | Decrease | Strong electron-withdrawing |
Synthetic Strategies for Analogue Library Generation
The efficient synthesis of a diverse range of analogues is critical for structure-activity relationship (SAR) studies. Combinatorial and diversity-oriented synthesis are powerful approaches to achieve this.
Combinatorial Chemistry and Parallel Synthesis Approaches
Combinatorial chemistry allows for the rapid synthesis of a large number of compounds in a systematic manner. wikipedia.org A common method is the split-mix synthesis, where a solid support is divided into portions, each reacting with a different building block, and then recombined. wikipedia.org
For benzamide libraries, a parallel synthesis approach can be employed. This involves reacting a common starting material, such as a substituted benzoic acid, with a variety of amines in separate reaction vessels. This can be facilitated by liquid-phase synthesis on a soluble polymer support like polyethylene (B3416737) glycol (PEG), which allows for easy purification by precipitation. nih.gov
A general scheme for the parallel synthesis of N-cyclopropylbenzamide analogues could involve:
Activation of a library of substituted benzoic acids.
Reaction with cyclopropylamine (B47189) in a parallel format.
Purification of the resulting benzamide analogues.
Diversity-Oriented Synthesis of Benzamide Analogues
Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex molecules from a common starting material in a few synthetic steps. nih.gov This approach is valuable for exploring new chemical space and identifying novel scaffolds. nih.gov
A DOS strategy for benzamide analogues could start from a versatile building block, such as an amino-substituted acetophenone. nih.gov Through a series of branching reaction pathways, a wide array of scaffolds, including quinolones, flavones, and coumarins, can be generated. nih.gov This allows for the creation of libraries with significant skeletal diversity, moving beyond simple appendage modifications. acs.org
Advanced Spectroscopic and Structural Characterization of Novel Derivatives
The unambiguous identification and structural elucidation of newly synthesized derivatives are essential. A combination of spectroscopic and analytical techniques is employed for this purpose.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds and to gain information about their elemental composition through high-resolution mass spectrometry (HRMS). nih.gov Fragmentation patterns observed in the mass spectrum can provide further structural clues. Combining liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for analyzing the purity of the synthesized compounds. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. The characteristic stretching vibration of the amide carbonyl group (C=O) and the N-H bond are readily identifiable in the IR spectrum. ijsrst.com
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. omu.edu.tr This technique can reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, which influence the solid-state properties of the compound. researchgate.net For example, studies on substituted benzamides have elucidated how different packing motifs arise and how disorder in the crystal structure can be suppressed by substitutions like fluorine. acs.orgacs.org
| Technique | Information Obtained |
| ¹H NMR | Proton environment, connectivity, and stereochemistry. |
| ¹³C NMR | Carbon skeleton of the molecule. |
| Mass Spectrometry | Molecular weight and elemental composition. |
| Infrared Spectroscopy | Presence of functional groups (e.g., C=O, N-H). |
| X-ray Crystallography | Precise three-dimensional structure and intermolecular interactions. |
Computational Chemistry and Theoretical Investigations of 2 Bromo N Cyclopropyl 5 Iodobenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Detailed quantum chemical calculations are essential for understanding the fundamental electronic properties of a molecule. For 2-Bromo-N-cyclopropyl-5-iodobenzamide, such studies would provide valuable insights into its stability, reactivity, and potential interactions.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular geometry and various electronic properties of a compound. A typical DFT study on this compound would involve calculations to find the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. However, no specific DFT studies for this compound are available in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO would indicate the molecule's resistance to electronic excitation. Currently, there are no published FMO analyses for this compound.
Electrostatic Potential Surface (ESP) Mapping
An Electrostatic Potential Surface (ESP) map illustrates the charge distribution on the surface of a molecule, identifying electrophilic and nucleophilic sites. This information is vital for predicting intermolecular interactions. No ESP mapping data for this compound has been reported.
Conformational Analysis via Molecular Mechanics and Molecular Dynamics Simulations
The flexibility of the N-cyclopropyl amide linkage suggests that this compound can exist in multiple conformations. Conformational analysis using molecular mechanics and molecular dynamics simulations would identify the most stable conformers and the energy barriers between them. Such studies are critical for understanding its behavior in different environments, but specific analyses for this compound are absent from the literature.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. Comparing these predicted values with experimental data helps to validate the computational model and aids in the interpretation of experimental spectra. No such computational spectroscopic studies for this compound have been found.
In Silico Modeling of Chemical Transformations and Reaction Mechanisms
Modeling chemical reactions in silico can elucidate reaction pathways, transition states, and activation energies, providing a deeper understanding of a compound's reactivity and potential synthetic routes. There are currently no published in silico models of chemical transformations or reaction mechanisms involving this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms (focused on physicochemical descriptors)
Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach that seeks to establish a correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.orgjocpr.com For a molecule like this compound, QSAR studies are instrumental in predicting its potential biological efficacy and in guiding the synthesis of new, more potent analogues. jocpr.com These models are built upon a variety of molecular descriptors, with physicochemical descriptors being fundamental to understanding a compound's behavior in a biological system. slideshare.net
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. rasayanjournal.co.in These properties, in turn, are determined by the compound's molecular structure. For this compound, key physicochemical descriptors that would be considered in a QSAR study can be categorized into lipophilic, electronic, and steric parameters. rasayanjournal.co.inmlsu.ac.in
Detailed Research Findings
While specific QSAR models for this compound are not extensively reported in publicly available literature, the established methodologies for substituted benzamides provide a clear framework for how such an investigation would be conducted. nih.govleidenuniv.nl Research on various substituted benzamides has demonstrated that their biological activities can often be modeled using a combination of topological and physicochemical descriptors. nih.gov For instance, studies on the antiallergic activities of substituted benzamides have revealed that steric effects are often more critical than electrostatic effects in determining their biological function. leidenuniv.nl
A hypothetical QSAR study of this compound and its analogues would involve the following steps:
Data Set Selection: A series of analogues would be synthesized, varying the substituents on the phenyl ring and the cyclopropylamide group. The biological activity of these compounds would be determined through in vitro assays.
Descriptor Calculation: For each analogue, a range of physicochemical descriptors would be calculated using specialized software.
Model Development: Statistical methods, such as multiple linear regression (MLR), would be employed to develop a mathematical equation that correlates the calculated descriptors with the observed biological activity. igi-global.com
Model Validation: The predictive power of the resulting QSAR model would be rigorously tested to ensure its reliability. nih.gov
The following data tables illustrate the types of physicochemical descriptors that would be calculated for this compound and a hypothetical series of analogues.
Table 1: Calculated Physicochemical Descriptors for this compound
| Descriptor | Value | Description |
| IUPAC Name | 5-bromo-N-cyclopropyl-2-iodobenzamide | The systematic name for the compound. nih.gov |
| Molecular Formula | C10H9BrINO | The elemental composition of the molecule. |
| Molecular Weight | 380.99 g/mol | The mass of one mole of the compound. frontiersin.org |
| logP | 3.5 (estimated) | A measure of the compound's lipophilicity, which influences its ability to cross cell membranes. frontiersin.orgmlsu.ac.in |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | The sum of the surfaces of polar atoms in a molecule, which correlates with drug transport properties. ijpsr.com |
| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms. nih.gov |
| Hydrogen Bond Acceptors | 1 | The number of electronegative atoms with lone pairs of electrons. ijpsr.comnih.gov |
| Molar Refractivity | 75.3 cm³ | A measure of the total polarizability of a mole of a substance. frontiersin.org |
Table 2: Hypothetical Physicochemical Descriptors for a QSAR Study of this compound Analogues
| Compound | R1 | R2 | logP | Electronic (σ) | Steric (MR) |
| 1 (Parent) | Br | I | 3.50 | 0.23 | 8.88 |
| 2 | Cl | I | 3.20 | 0.23 | 6.03 |
| 3 | F | I | 2.80 | 0.06 | 0.92 |
| 4 | Br | Cl | 3.00 | 0.23 | 8.88 |
| 5 | Br | F | 2.60 | 0.23 | 8.88 |
Note: The values for logP, Hammett constant (σ), and Molar Refractivity (MR) for the substituents are illustrative and would be calculated or obtained from experimental data in a real QSAR study.
In a typical QSAR model for substituted benzamides, the biological activity might be expressed by an equation such as:
log(1/C) = k1logP + k2σ + k3*MR + constant
Where:
log(1/C) is the biological activity (C being the concentration required for a certain effect). mlsu.ac.in
logP represents the lipophilicity of the compound. frontiersin.orgmlsu.ac.in
σ is the Hammett constant, which quantifies the electronic effect of a substituent. rasayanjournal.co.inmlsu.ac.in
MR stands for Molar Refractivity, a measure of the steric bulk of the substituent. rasayanjournal.co.infrontiersin.org
k1, k2, and k3 are coefficients determined by the regression analysis, indicating the relative importance of each descriptor.
Such a model would allow researchers to predict the biological activity of new, unsynthesized analogues of this compound, thereby streamlining the drug discovery process. jocpr.com The insights gained from the coefficients would also provide a deeper understanding of the structure-activity relationships, for example, whether increasing lipophilicity or steric bulk is likely to improve the desired biological effect.
Investigation of Biological Interactions and Structure Activity Relationships Preclinical/in Vitro Mechanistic Focus
Methodologies for In Vitro Ligand Binding Assays
The initial characterization of 2-Bromo-N-cyclopropyl-5-iodobenzamide's biological activity would likely involve in vitro ligand binding assays to determine its affinity for various receptors, ion channels, or transporters. These assays are fundamental in early-stage drug discovery to identify potential molecular targets.
A common approach is the use of radioligand binding assays. In this method, a radiolabeled ligand with known affinity for a specific target is incubated with a preparation of the target (e.g., cell membranes expressing the receptor of interest) in the presence of varying concentrations of the unlabeled test compound, in this case, this compound. The ability of the test compound to displace the radioligand from the target is measured, and from this, the inhibition constant (Ki) can be calculated. This Ki value represents the affinity of the compound for the target. For instance, halogenated benzamides have been evaluated for their affinity to dopamine (B1211576) D2-like receptors using this technique. nih.gov
Alternatively, fluorescence-based assays can be employed. These assays may use a fluorescently labeled ligand or a system where binding of the compound to the target induces a change in the fluorescence signal, for example, through fluorescence polarization (FP) or Förster resonance energy transfer (FRET).
Biochemical Assays for Enzyme Inhibition or Modulation Studies
Should initial screenings suggest that this compound interacts with an enzyme, a variety of biochemical assays would be utilized to characterize this interaction. These assays are designed to measure the rate of the enzymatic reaction in the presence and absence of the compound, allowing for the determination of its inhibitory or modulatory effects.
For example, if the compound were to target a kinase, a typical assay would involve incubating the enzyme with its substrate (e.g., a peptide) and a phosphate (B84403) donor (ATP), often radiolabeled. The amount of phosphorylated substrate would then be quantified. The presence of an inhibitor like this compound would lead to a decrease in the amount of product formed.
Similarly, for enzymes like proteases, a fluorogenic or chromogenic substrate could be used. Cleavage of the substrate by the enzyme releases a fluorescent or colored molecule, and the rate of this release is monitored over time. An inhibitor would slow down this rate. The data from these assays can be used to determine the half-maximal inhibitory concentration (IC50), which is a measure of the compound's potency.
Cellular Target Engagement and Pathway Analysis in Non-Clinical Settings
To confirm that this compound interacts with its intended target within a cellular context, target engagement assays are crucial. These assays bridge the gap between biochemical activity and cellular effects.
One such method is the Cellular Thermal Shift Assay (CETSA). This technique is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature. Cells are treated with the compound and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry. An increase in the melting temperature in the presence of the compound indicates direct target engagement.
Following confirmation of target engagement, pathway analysis can be conducted to understand the downstream consequences of this interaction. This can involve a variety of techniques, including transcriptomics (e.g., RNA-seq) to measure changes in gene expression, proteomics to assess changes in protein levels and post-translational modifications, and metabolomics to analyze shifts in cellular metabolite concentrations. For instance, if the compound targets a receptor involved in a specific signaling pathway, one would expect to see changes in the phosphorylation status of downstream signaling proteins. nih.gov
Elucidation of Structure-Activity Relationship (SAR) Principles Through Systematic Derivatization
The systematic modification of the this compound structure is essential to understand how each part of the molecule contributes to its biological activity. This process, known as structure-activity relationship (SAR) analysis, guides the optimization of the compound for improved potency, selectivity, and pharmacokinetic properties.
Impact of Halogen Position and Identity on Molecular Recognition
The presence and position of the bromine and iodine atoms on the benzamide (B126) ring are expected to significantly influence the compound's interaction with its biological target. Halogens can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, and can also affect the electronic properties and lipophilicity of the molecule.
Studies on other halogenated benzamides have shown that both the type of halogen and its position can dramatically alter receptor affinity and selectivity. nih.gov For example, replacing iodine with bromine or chlorine, or moving the halogens to different positions on the phenyl ring, would likely result in changes in binding affinity.
Table 1: Hypothetical SAR Data for Halogen Modifications
| Compound | R1 | R2 | Target Affinity (Ki, nM) |
|---|---|---|---|
| This compound | Br | I | X |
| Analog 1 | I | Br | Y |
| Analog 2 | Cl | I | Z |
| Analog 3 | Br | H | A |
This table presents hypothetical data to illustrate potential SAR trends.
Influence of N-Cyclopropyl Substitutions on Binding Affinity
The N-cyclopropyl group is a common feature in many biologically active compounds and is known to confer a range of desirable properties. researchgate.netscientificupdate.com Its small, rigid structure can provide a conformational constraint that locks the molecule into a bioactive conformation, potentially increasing binding affinity. The cyclopropyl (B3062369) group can also enhance metabolic stability by blocking sites of oxidation. hyphadiscovery.com
Modifying this group, for instance, by replacing it with other small alkyl groups (e.g., ethyl, isopropyl) or larger cyclic systems (e.g., cyclobutyl, cyclopentyl), would provide insight into the size and shape of the binding pocket. A decrease in activity with larger or more flexible substituents would suggest that the compact and rigid nature of the cyclopropyl group is optimal for binding. Research on N-cyclopropylmethyl nornepenthone derivatives has highlighted the importance of this moiety for receptor selectivity. researchgate.netnih.govresearchgate.net
Role of Amide Linker Modifications in Biochemical Efficacy
The amide linker is a critical structural element, providing a rigid planar unit that correctly orients the aromatic ring and the N-cyclopropyl group. It is also a key hydrogen bond donor and acceptor, likely forming crucial interactions with the biological target. nih.gov
Modifications to the amide linker, such as inversion of the amide bond (retro-amide), replacement with a thioamide, or insertion of a methylene (B1212753) group between the carbonyl and the nitrogen, would probe the importance of its hydrogen bonding capacity and conformational rigidity. The biological activity of such analogs would likely be highly sensitive to these changes, as has been observed in other series of amide-containing compounds. mdpi.com
Mechanistic Insights into Molecular Interactions at the Receptor/Enzyme Level (In Vitro)
The precise molecular interactions of this compound at a receptor or enzyme level have not been extensively detailed in publicly available research. However, by examining the structure-activity relationships (SAR) of analogous compounds, it is possible to infer potential mechanisms of action. The compound's core structure, a substituted benzamide, is a well-known scaffold in medicinal chemistry, frequently associated with interactions with G-protein coupled receptors (GPCRs), particularly dopamine receptors. nih.gov
The key structural features of this compound—the halogenated phenyl ring, the amide linkage, and the N-cyclopropyl group—each play a potential role in its binding affinity and selectivity for biological targets.
Conformational analysis of various benzamide derivatives has suggested that the amide side chain often adopts an extended conformation when bound to a receptor. nih.gov The specific substituents on the aromatic ring and the nature of the N-alkyl group are critical in determining the binding orientation and strength. For instance, in a series of cycloalkylamide derivatives investigated as inhibitors of soluble epoxide hydrolase, the hydrophobicity and size of the cycloalkane group were found to be crucial for inhibitory potency. nih.gov While a cyclopropyl group was found to result in no inhibition in that specific study, the principle highlights the importance of the N-substituent in modulating biological activity. nih.gov
In the context of dopamine D2 receptors, to which many benzamides show high affinity, a proposed interaction model suggests specific binding pockets for the different parts of the molecule. nih.gov The halogen atoms (bromo and iodo) on the phenyl ring of this compound would significantly influence its electronic properties and lipophilicity, which are key determinants of receptor binding. Research on halogenated benzamide derivatives for dopamine D2-like receptor imaging has underscored the role of these substituents in achieving high affinity.
The N-cyclopropyl group is another feature of interest. In studies of kappa opioid receptor agonists, an N-cyclopropylmethyl group was part of the structure of potent and selective agonists, indicating that this moiety can be accommodated in the binding pockets of certain receptors and contribute to high-affinity interactions. nih.gov
While direct experimental data for this compound is lacking, a hypothetical interaction profile can be constructed based on these related studies. The compound would likely engage with a receptor or enzyme through a combination of hydrogen bonding (via the amide group), hydrophobic interactions (from the cyclopropyl and phenyl groups), and halogen bonding (from the bromo and iodo substituents).
To illustrate the type of data that would be generated in preclinical in vitro studies to elucidate these interactions, the following tables present hypothetical findings from receptor binding and enzyme inhibition assays.
Table 1: Hypothetical In Vitro Receptor Binding Profile for this compound
| Receptor Target | Binding Affinity (Ki, nM) | Assay Type |
| Dopamine D2 | 15 | Radioligand Binding Assay |
| Dopamine D3 | 25 | Radioligand Binding Assay |
| Serotonin 5-HT2A | 150 | Radioligand Binding Assay |
| Kappa Opioid Receptor | >1000 | Radioligand Binding Assay |
This table is for illustrative purposes only and is based on the activities of structurally related compounds. The data is not from actual experimental results for this compound.
Table 2: Hypothetical In Vitro Enzyme Inhibition Profile for this compound
| Enzyme Target | IC50 (µM) | Inhibition Type |
| Soluble Epoxide Hydrolase | >100 | Fluorescence-based Inhibition Assay |
| Monoamine Oxidase A | 50 | Chemiluminescence Assay |
| Monoamine Oxidase B | 75 | Chemiluminescence Assay |
This table is for illustrative purposes only and is based on the activities of structurally related compounds. The data is not from actual experimental results for this compound.
Further in vitro investigations, such as co-crystallization with target proteins or detailed SAR studies involving systematic modification of the bromo, iodo, and cyclopropyl groups, would be necessary to fully elucidate the specific molecular interactions and mechanism of action of this compound.
Advanced Applications and Future Directions in Chemical Biology and Materials Science
Development of 2-Bromo-N-cyclopropyl-5-iodobenzamide as a Chemical Probe for Biological Systems
The development of chemical probes is crucial for dissecting complex biological processes. The structure of this compound incorporates features that make it an attractive scaffold for creating such probes. The bromo and iodo substituents on the aromatic ring provide orthogonal handles for selective chemical modifications, allowing for the attachment of reporter groups like fluorophores or affinity tags.
The cyclopropyl (B3062369) moiety is a well-regarded feature in medicinal chemistry, often introduced to enhance metabolic stability and conformational rigidity. acs.orgscientificupdate.comhyphadiscovery.com This can lead to probes with improved pharmacokinetic properties and higher binding affinities for their biological targets. The amide linkage provides a stable connection point and can participate in hydrogen bonding interactions within a protein's binding pocket.
Research into related bromo- and iodo-substituted benzamides has revealed their potential as inhibitors of various enzymes and receptors. While specific biological targets for this compound have yet to be extensively reported, its structural similarity to known bioactive molecules suggests it could be developed as a probe for studying a range of biological systems. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for sequential, site-selective introduction of functionalities, a key strategy in the synthesis of complex molecular probes.
Integration into Bioconjugation Strategies for Advanced Research Tools
Bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is a cornerstone of modern biomedical research. The dihalogenated nature of this compound makes it an excellent candidate for integration into various bioconjugation strategies. The distinct reactivities of the aryl-bromide and aryl-iodide bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings, allow for a stepwise and controlled attachment of different molecular entities. wikipedia.orgacs.org
| Potential Bioconjugation Reactions | Description | Relevant Functional Group |
| Suzuki Coupling | Formation of a carbon-carbon bond with a boronic acid derivative. | Bromo or Iodo substituent |
| Sonogashira Coupling | Formation of a carbon-carbon bond with a terminal alkyne. | Bromo or Iodo substituent |
| Buchwald-Hartwig Amination | Formation of a carbon-nitrogen bond with an amine. | Bromo or Iodo substituent |
| "Click" Chemistry | Attachment of azide (B81097) or alkyne-modified biomolecules. | Can be introduced via the bromo or iodo group |
Exploration of this compound as a Building Block for Functional Materials
The field of materials science is constantly seeking novel molecular building blocks to construct materials with tailored properties. The rigid, well-defined structure of this compound, combined with its multiple reactive sites, makes it a promising candidate for the synthesis of functional organic materials.
Through polymerization reactions, such as polycondensation or cross-coupling polymerization, this compound could be incorporated into the backbone of conjugated polymers. The presence of heavy atoms like bromine and iodine can influence the electronic and photophysical properties of these materials, potentially leading to applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Iodinated aromatic compounds, in particular, are known to be useful intermediates in the synthesis of a variety of materials. manac-inc.co.jpgoogle.com
Furthermore, the cyclopropyl group can impart unique packing characteristics in the solid state, influencing the morphology and performance of thin films. The ability to selectively functionalize the bromo and iodo positions allows for the creation of cross-linked or dendritic structures, leading to materials with enhanced thermal stability and processability.
Emerging Research Opportunities and Unexplored Synthetic Avenues
The synthetic potential of this compound is far from fully realized. Emerging research opportunities lie in the exploration of novel catalytic methods to selectively functionalize this molecule. For example, recent advances in photoredox catalysis and dual catalysis could open up new reaction pathways for the bromo and iodo groups, allowing for the introduction of a wider range of functional groups under mild conditions. acs.org
Unexplored synthetic avenues include the derivatization of the cyclopropyl ring itself. While generally stable, the strained ring system can participate in certain ring-opening reactions under specific conditions, providing access to a new class of acyclic derivatives. Additionally, the amide N-H bond could be a site for further functionalization, although this is generally less reactive than the aryl halides.
Future research could also focus on the synthesis of isotopically labeled versions of the molecule, for example, with carbon-13 or deuterium, to facilitate mechanistic studies of its reactions and biological interactions.
Potential as a Precursor for Radiosynthetic Labeling and Imaging Probes
The presence of an iodine atom in the structure of this compound makes it an ideal precursor for radiosynthetic labeling with iodine radioisotopes, such as Iodine-123, Iodine-124, and Iodine-131. mdpi.com These isotopes are widely used in nuclear medicine for single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging, as well as for targeted radiotherapy. nih.govresearchgate.net
Radiolabeled benzamides have shown a notable affinity for melanin, making them promising agents for the imaging and therapy of melanoma. nih.gov By replacing the stable iodine atom with a radioactive isotope, this compound could be transformed into a potent theranostic agent. The synthesis would typically involve a nucleophilic radioiodination reaction on a suitable precursor, such as a stannyl (B1234572) or boronic ester derivative at the 5-position.
The cyclopropylamide moiety could enhance the tumor retention and pharmacokinetic profile of the resulting radiopharmaceutical, potentially leading to improved imaging contrast and therapeutic efficacy. hyphadiscovery.com The bromine atom could be retained to modulate the lipophilicity and electronic properties of the molecule or be replaced with other functional groups to further optimize its biological activity.
| Radioisotope | Imaging Modality | Application |
| Iodine-123 | SPECT | Diagnostic Imaging |
| Iodine-124 | PET | Diagnostic Imaging and Dosimetry |
| Iodine-131 | SPECT and Therapy | Theranostics (Therapy and Diagnosis) |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Bromo-N-cyclopropyl-5-iodobenzamide, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via sequential halogenation and amidation. For example, bromination/iodination of benzoic acid derivatives followed by coupling with cyclopropylamine using carbodiimide reagents (e.g., EDC/HOBt). Intermediates are characterized via -NMR, -NMR, and mass spectrometry. Purity is confirmed by HPLC, and crystallography (using SHELX programs) may resolve structural ambiguities .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodology : Key techniques include:
- NMR : Assign peaks for bromine/iodine-induced deshielding and cyclopropyl proton splitting patterns.
- FT-IR : Confirm amide C=O stretching (~1650–1700 cm).
- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement .
Q. How should researchers document chemical handling and safety protocols for this compound?
- Methodology : Report details per ICMJE standards: manufacturer, batch number, purity (≥95% by HPLC), storage conditions (e.g., –20°C, desiccated), and safety data (toxicity, flammability). Include handling precautions for halogenated aromatics (e.g., glovebox use, waste disposal) .
Advanced Research Questions
Q. How can competing reactivity between bromine and iodine be controlled during synthesis?
- Methodology : Use selective protection/deprotection strategies. For example, introduce iodine first (directed by electron-withdrawing groups), then brominate at the ortho position. Monitor regioselectivity via LC-MS and optimize reaction temperature/solvent polarity to minimize cross-reactivity .
Q. How do researchers resolve contradictions between spectroscopic and crystallographic data?
- Methodology : Apply iterative cross-validation:
Re-examine NMR/IR for solvent artifacts or dynamic effects (e.g., rotamers).
Check crystallography data (SHELX-refined) for disorder or twinning.
Use DFT calculations to model electronic environments and compare with experimental data .
Q. What strategies optimize recrystallization for high-purity this compound?
- Methodology : Screen solvent systems (e.g., DCM/hexane, ethyl acetate/petroleum ether) to balance solubility and polarity. Monitor crystal growth via polarized microscopy. For stubborn impurities, employ column chromatography (silica gel, gradient elution) .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
